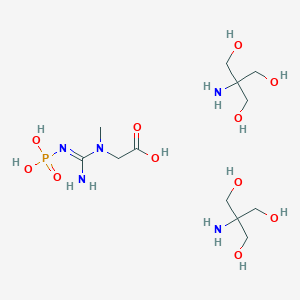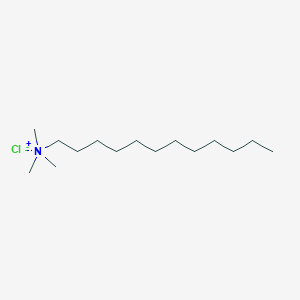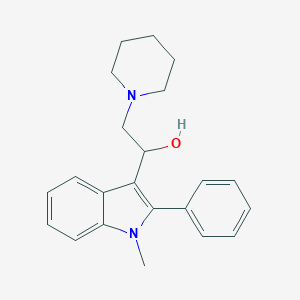
1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol, also known as MPPP, is a synthetic opioid drug that was first synthesized in the 1970s. It belongs to the family of phenylpiperidine opioids, which are known for their potent analgesic effects. MPPP has been studied extensively in scientific research for its potential use as a painkiller and as a treatment for addiction to other opioids.
Mecanismo De Acción
1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol works by binding to opioid receptors in the brain and spinal cord, which are responsible for regulating pain perception. When 1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol binds to these receptors, it activates a series of biochemical and physiological responses that lead to a reduction in pain perception. 1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol also activates the reward centers of the brain, which can lead to feelings of euphoria and pleasure.
Efectos Bioquímicos Y Fisiológicos
1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol has several biochemical and physiological effects on the body. It is a potent analgesic that can be used to treat moderate to severe pain. It also activates the reward centers of the brain, which can lead to feelings of euphoria and pleasure. 1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol has been shown to have potential as a treatment for addiction to other opioids, such as heroin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol has several advantages and limitations for lab experiments. One advantage is that it is a potent analgesic that can be used to study pain perception in animal models. Another advantage is that it has potential as a treatment for addiction to other opioids, which can be studied in animal models of addiction. However, 1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol is a controlled substance that requires specialized equipment and expertise to handle safely. It also has potential for abuse, which can be a limitation in some lab experiments.
Direcciones Futuras
There are several future directions for the study of 1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol. One direction is to further explore its potential as a treatment for addiction to other opioids. Another direction is to study its potential as a treatment for other types of pain, such as neuropathic pain. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol on the body.
Métodos De Síntesis
1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol is typically synthesized using a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of phenylacetonitrile with methylamine to form N-methylphenylacetone. This compound is then reacted with paraformaldehyde and piperidine to form the final product, 1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol. The synthesis of 1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol has been studied extensively in scientific research for its potential use as a painkiller and as a treatment for addiction to other opioids. Several studies have shown that 1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol is a potent analgesic that can be used to treat moderate to severe pain. It has also been shown to have potential as a treatment for addiction to other opioids, such as heroin.
Propiedades
Número CAS |
102557-67-5 |
|---|---|
Nombre del producto |
1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol |
Fórmula molecular |
C22H26N2O |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
1-(1-methyl-2-phenylindol-3-yl)-2-piperidin-1-ylethanol |
InChI |
InChI=1S/C22H26N2O/c1-23-19-13-7-6-12-18(19)21(22(23)17-10-4-2-5-11-17)20(25)16-24-14-8-3-9-15-24/h2,4-7,10-13,20,25H,3,8-9,14-16H2,1H3 |
Clave InChI |
HTRCQBARWLWHGX-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(CN4CCCCC4)O |
SMILES canónico |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(CN4CCCCC4)O |
Sinónimos |
1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



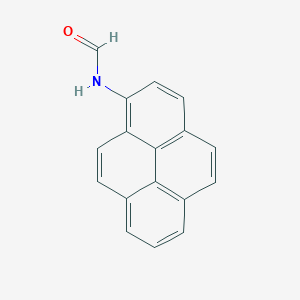
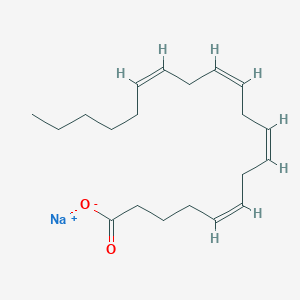
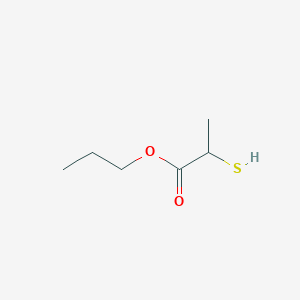
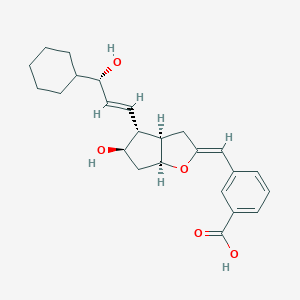
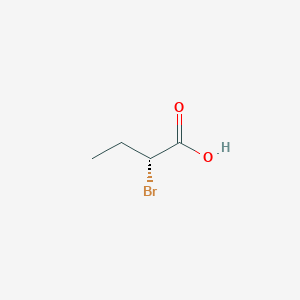
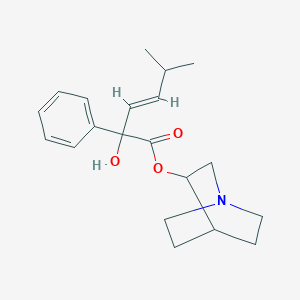
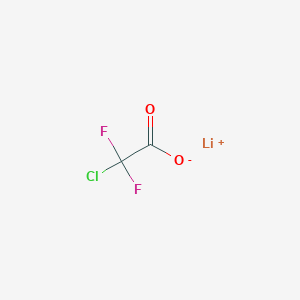
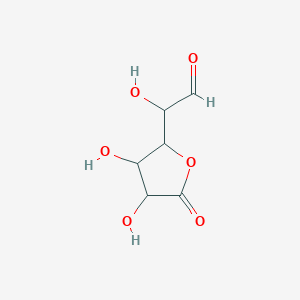
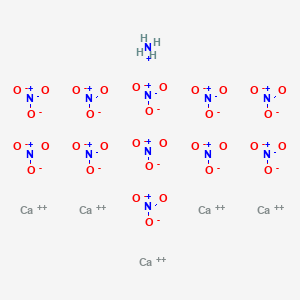

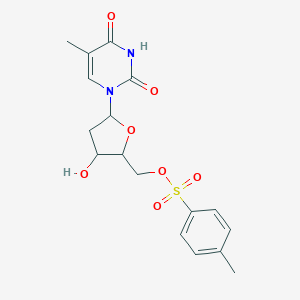
![2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]acetic Acid](/img/structure/B27825.png)
